molecular formula C25H18N4O4S3 B2971004 N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide CAS No. 864859-65-4

N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide

Cat. No. B2971004
CAS RN: 864859-65-4
M. Wt: 534.62
InChI Key: PJWOVKLTHSZXKR-UHFFFAOYSA-N
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Description

The compound contains a benzo[d]thiazol-2-yl moiety, which is a common scaffold in medicinal chemistry, known for its diverse biological activities . Compounds with this moiety have been found to exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .

Scientific Research Applications

Heterocyclic Synthesis

The compound is pivotal in the synthesis of various heterocyclic frameworks, demonstrating its utility in creating diverse molecules with potential biological activities. For instance, thiophenylhydrazonoacetates have been utilized in heterocyclic synthesis to yield a range of nitrogen-containing cycles, including pyrazole, isoxazole, and pyrimidine derivatives. This showcases the compound's role in generating structurally diverse molecules, which could be explored for various scientific and medicinal applications (Mohareb et al., 2004).

Synthesis of Thiopeptide Antibiotics

Thiopeptide antibiotics, known for their promising biological properties such as activity against MRSA and malaria, are another area of application. The total synthesis of amythiamicin D, a thiopeptide natural product, highlights the compound's significance in developing antibiotics through a biosynthesis-inspired approach, involving a hetero-Diels-Alder route to form the core pyridine structure of the antibiotic (Hughes et al., 2005).

Development of Antimicrobial Agents

The compound has also been explored for its antimicrobial potential. Synthesis, characterization, and antimicrobial evaluation of novel derivatives demonstrate its application in creating compounds with potential antibacterial and antifungal properties. This research avenue is crucial for developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Talupur et al., 2021).

Crystal Structure Analysis

Understanding the crystal structure of derivatives of this compound is essential for its application in drug design and material science. The synthesis and crystal structure analysis of N-p-tolyl derivatives provide insights into the molecular arrangement and potential interactions within crystalline materials, which could inform the design of new drugs and materials with tailored properties (Vasu et al., 2004).

properties

IUPAC Name

N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-5-nitro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18N4O4S3/c1-13(30)28-9-8-16-21(12-28)36-25(22(16)24-26-17-4-2-3-5-19(17)35-24)27-23(31)20-11-14-10-15(29(32)33)6-7-18(14)34-20/h2-7,10-11H,8-9,12H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJWOVKLTHSZXKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC6=C(S5)C=CC(=C6)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18N4O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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